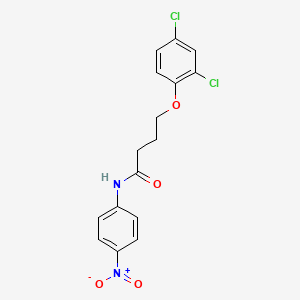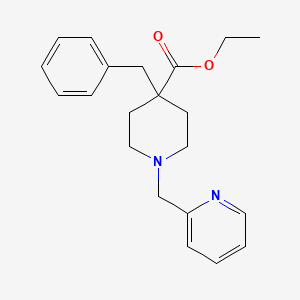
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in the scientific community due to its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases.
Mechanism of Action
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide acts as a selective agonist of the PPARδ receptor, which is a transcription factor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also leads to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Additionally, activation of PPARδ has been shown to improve cardiac function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity and glucose homeostasis. It also inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Additionally, it improves cardiac function and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments include its selective activation of the PPARδ receptor, which allows for specific targeting of metabolic, cancer, and cardiovascular pathways. Additionally, it has been extensively studied and has a well-established mechanism of action. However, limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For research on 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide include further studies on its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases. Additionally, there is a need for studies on the long-term effects and potential toxicity of this compound. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
Synthesis Methods
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves several steps. Firstly, 4-cyano-2-methoxyphenol is reacted with 2-methoxybenzylamine to form 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxybenzyl)acetamide. This compound is then reacted with acetic anhydride to form this compound.
Scientific Research Applications
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to increase fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also has potential applications in cancer treatment, as it has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, this compound has been studied for its potential cardio-protective effects, as it has been shown to improve cardiac function and reduce inflammation in animal models.
properties
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-6-4-3-5-13(14)19-17(20)11-23-15-8-7-12(10-18)9-16(15)22-2/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIIYBGJDIMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)

![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)

![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5037789.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)
![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)

![tetramethyl 6'-benzoyl-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5037816.png)